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Introduction
Lanthanum oxide (La₂O₃) has emerged as a promising high-k gate dielectric material for next-

generation complementary metal-oxide-semiconductor (CMOS) devices. Its high dielectric

constant (k ≈ 20-27), large bandgap (≈ 5.8 eV), and good thermal stability make it a potential

replacement for silicon dioxide (SiO₂) in scaled-down transistors, enabling further

miniaturization and improved performance.[1][2][3] These application notes provide a

comprehensive overview of the properties, deposition, characterization, and application of

La₂O₃ as a gate dielectric, along with detailed experimental protocols for researchers in the

field.

Data Presentation
The following tables summarize the key electrical and physical properties of lanthanum oxide
gate dielectrics from various literature sources.

Table 1: Electrical Properties of Lanthanum Oxide (La₂O₃) Gate Dielectrics
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Parameter
Reported
Value(s)

Deposition
Method

Substrate Notes
Reference(s
)

Dielectric

Constant (k)
20 - 27

ALD, PVD,

MOCVD
Si, GaAs

Value can be

affected by

crystallinity,

interfacial

layers, and

moisture

absorption.

[1][2][4][5][6]

Equivalent

Oxide

Thickness

(EOT)

0.48 nm - 1.5

nm
ALD, PVD Si

Lower EOT

values are

critical for

device

scaling.

[7][8][9]

Leakage

Current

Density (Jg)

10⁻² - 10⁻⁷

A/cm² at 1V
ALD, PVD Si

Lower

leakage is a

key

advantage

over thin

SiO₂.

[7][8][9][10]

[11]

Breakdown

Field (Ebd)

4.2 - 13.5

MV/cm
ALD, PVD Si

High

breakdown

field indicates

good

dielectric

strength.

[4][7][8][9]

Interface Trap

Density (Dit)

3x10¹⁰ -

1.2x10¹²

eV⁻¹cm⁻²

ALD,

Sputtering
Si, GaAs

Lower Dit is

crucial for

good

transistor

performance.

[6][7][8][9]

Table 2: Physical Properties of Lanthanum Oxide (La₂O₃)
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Property Value Notes Reference(s)

Band Gap (Eg) ~5.8 eV

A wide band gap

helps to reduce

leakage current.

[1]

Crystal Structure
Amorphous or

Polycrystalline

The crystalline phase

can influence the

dielectric constant.

[2][4]

Hygroscopicity High

Absorbs moisture

from the air, which can

degrade its dielectric

properties.

[1][2]

Experimental Protocols
Protocol 1: Atomic Layer Deposition (ALD) of
Lanthanum Oxide
This protocol describes a typical ALD process for depositing thin films of La₂O₃ on a silicon

substrate.

Materials and Equipment:

P-type silicon (100) wafers

Lanthanum precursor (e.g., tris(N,N'-diisopropylformamidinato)lanthanum [La(iPrfAMD)₃] or

La(thd)₃-DMEA)

Oxidant (e.g., O₃ or H₂O vapor)

High-purity nitrogen (N₂) gas

ALD reactor

Procedure:

Substrate Preparation:
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1. Perform a standard RCA clean of the silicon wafers to remove organic and metallic

contaminants.

2. Dip the wafers in a dilute hydrofluoric acid (HF) solution to remove the native oxide layer.

3. Immediately load the wafers into the ALD reactor to minimize re-oxidation.

ALD Process:

1. Heat the La precursor to its optimal sublimation temperature (e.g., 150 °C for La(thd)₃-

DMEA).[12]

2. Set the substrate temperature within the ALD window (e.g., 200-250 °C).[12]

3. Introduce the La precursor into the reactor chamber for a set pulse time (e.g., 8 seconds).

[12]

4. Purge the chamber with N₂ gas to remove any unreacted precursor and byproducts (e.g.,

45 seconds).[12]

5. Introduce the oxidant (e.g., O₃) into the chamber for a set pulse time (e.g., 100

milliseconds).[12]

6. Purge the chamber with N₂ gas (e.g., 10 seconds).[12]

7. Repeat this cycle until the desired film thickness is achieved. The growth rate is typically

around 0.4 Å/cycle.[12]

Post-Deposition Annealing (PDA):

1. Perform PDA in a nitrogen atmosphere at a temperature between 400 °C and 800 °C to

improve the film quality and reduce defects.[9][13]

Protocol 2: Fabrication of a Metal-Oxide-Semiconductor
Capacitor (MOSCAP)
This protocol outlines the steps to fabricate a MOSCAP for electrical characterization of the

La₂O₃ gate dielectric.
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Materials and Equipment:

Silicon wafer with La₂O₃ film

Metal for gate electrode (e.g., Aluminum, Tungsten)

Photolithography equipment and materials (photoresist, developer, mask)

Metal deposition system (e.g., sputtering or evaporation)

Wet etching chemicals (e.g., appropriate metal etchant)

Probe station and semiconductor parameter analyzer

Procedure:

Gate Electrode Patterning:

1. Spin-coat a layer of photoresist onto the La₂O₃ film.

2. Expose the photoresist to UV light through a photomask defining the gate electrode areas.

3. Develop the photoresist to create the desired pattern.

Gate Metal Deposition:

1. Deposit a layer of the chosen gate metal over the patterned photoresist using sputtering or

evaporation.

Lift-off:

1. Immerse the wafer in a suitable solvent (e.g., acetone) to dissolve the remaining

photoresist, lifting off the metal on top of it and leaving the patterned metal gate

electrodes.

Backside Contact:

1. Etch the backside of the wafer with HF to remove any oxide.
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2. Deposit a layer of aluminum on the backside to form an ohmic contact.

Post-Metallization Annealing (PMA):

1. Perform PMA in a forming gas (e.g., 95% N₂, 5% H₂) atmosphere at around 400 °C to

improve the metal-semiconductor contact and passivate interface traps.

Protocol 3: Electrical Characterization
Capacitance-Voltage (C-V) Measurement:

Place the fabricated MOSCAP on the probe station.

Connect the probes to the gate electrode and the backside contact.

Using a semiconductor parameter analyzer, sweep the gate voltage from accumulation to

inversion and back, while measuring the capacitance at a high frequency (e.g., 1 MHz).

From the C-V curve, extract key parameters such as the oxide capacitance (Cox), flat-band

voltage (Vfb), and interface trap density (Dit).

Current-Voltage (I-V) Measurement:

With the same setup, sweep the gate voltage and measure the corresponding leakage

current through the gate dielectric.

Plot the leakage current density (Jg) versus the applied electric field to determine the

breakdown field.

Mandatory Visualization
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Caption: Experimental workflow for fabricating and characterizing La₂O₃-based MOS

capacitors.
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Caption: Logical relationships between material properties, process parameters, and device

performance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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